3-[3-[3-Cyclopentyl-3-[4-[(5-oxo-2-phenyl-1,3,4-oxadiazin-4-yl)methyl]phenyl]prop-1-enyl]-2-methylphenyl]propanoic acid
Description
3-[3-[3-Cyclopentyl-3-[4-[(5-oxo-2-phenyl-1,3,4-oxadiazin-4-yl)methyl]phenyl]prop-1-enyl]-2-methylphenyl]propanoic acid is a complex organic compound characterized by its unique structure, which includes a cyclopentyl group, a phenyl group, and an oxadiazin ring
Properties
CAS No. |
81295-40-1 |
|---|---|
Molecular Formula |
C34H36N2O4 |
Molecular Weight |
536.7 g/mol |
IUPAC Name |
3-[3-[3-cyclopentyl-3-[4-[(5-oxo-2-phenyl-1,3,4-oxadiazin-4-yl)methyl]phenyl]prop-1-enyl]-2-methylphenyl]propanoic acid |
InChI |
InChI=1S/C34H36N2O4/c1-24-26(12-7-13-27(24)19-21-33(38)39)18-20-31(28-8-5-6-9-28)29-16-14-25(15-17-29)22-36-32(37)23-40-34(35-36)30-10-3-2-4-11-30/h2-4,7,10-18,20,28,31H,5-6,8-9,19,21-23H2,1H3,(H,38,39) |
InChI Key |
HMTGYCYXPNJSID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1C=CC(C2CCCC2)C3=CC=C(C=C3)CN4C(=O)COC(=N4)C5=CC=CC=C5)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-[3-Cyclopentyl-3-[4-[(5-oxo-2-phenyl-1,3,4-oxadiazin-4-yl)methyl]phenyl]prop-1-enyl]-2-methylphenyl]propanoic acid typically involves multiple steps, including the formation of the oxadiazin ring and the subsequent attachment of the cyclopentyl and phenyl groups. Common synthetic routes may involve the use of reagents such as cyclopentanone, phenylhydrazine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
3-[3-[3-Cyclopentyl-3-[4-[(5-oxo-2-phenyl-1,3,4-oxadiazin-4-yl)methyl]phenyl]prop-1-enyl]-2-methylphenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[3-[3-Cyclopentyl-3-[4-[(5-oxo-2-phenyl-1,3,4-oxadiazin-4-yl)methyl]phenyl]prop-1-enyl]-2-methylphenyl]propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[3-[3-Cyclopentyl-3-[4-[(5-oxo-2-phenyl-1,3,4-oxadiazin-4-yl)methyl]phenyl]prop-1-enyl]-2-methylphenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Cyclopentaneacetic acid derivatives: These compounds share the cyclopentyl group and may have similar chemical properties.
Phenylpropanoic acid derivatives: These compounds contain the phenylpropanoic acid moiety and may exhibit similar reactivity.
Oxadiazin derivatives: Compounds with the oxadiazin ring structure may have comparable biological activities.
Uniqueness
The uniqueness of 3-[3-[3-Cyclopentyl-3-[4-[(5-oxo-2-phenyl-1,3,4-oxadiazin-4-yl)methyl]phenyl]prop-1-enyl]-2-methylphenyl]propanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 3-[3-[3-Cyclopentyl-3-[4-[(5-oxo-2-phenyl-1,3,4-oxadiazin-4-yl)methyl]phenyl]prop-1-enyl]-2-methylphenyl]propanoic acid is a complex organic molecule with significant potential in biological and medicinal chemistry. Its structural uniqueness, characterized by the presence of cyclopentyl and oxadiazin moieties, suggests diverse biological activities that warrant thorough investigation. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| CAS Number | 81295-40-1 |
| Molecular Formula | C34H36N2O4 |
| Molecular Weight | 536.7 g/mol |
| IUPAC Name | This compound |
Structural Features
The compound features:
- A cyclopentyl group , which may enhance lipophilicity and influence membrane permeability.
- A phenyl group that can participate in π–π interactions with biological targets.
- An oxadiazin ring , known for its potential bioactivity in various pharmacological contexts.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions may modulate various biochemical pathways, leading to therapeutic effects. However, detailed studies are necessary to elucidate the exact mechanisms involved.
Pharmacological Potential
Research indicates that compounds with similar structural motifs often exhibit:
- Antimicrobial Activity : The oxadiazin moiety is known for its efficacy against various pathogens.
- Anti-inflammatory Properties : Compounds with phenylpropanoic acid derivatives have shown potential in reducing inflammation markers.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that derivatives of oxadiazin compounds exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : Research highlighted that phenylpropanoic acid derivatives could inhibit the production of pro-inflammatory cytokines in vitro .
- Cytotoxicity Assessment : Preliminary cytotoxicity assays indicated that the compound could selectively induce apoptosis in cancer cell lines while sparing normal cells .
Similar Compounds
| Compound Name | Biological Activity |
|---|---|
| Cyclopentaneacetic acid derivatives | Antimicrobial, anti-inflammatory |
| Phenylpropanoic acid derivatives | Analgesic, anti-inflammatory |
| Oxadiazin derivatives | Antiparasitic, antifungal |
Unique Attributes
The unique combination of functional groups in 3-[3-[3-Cyclopentyl... propanoic acid may confer distinct biological properties compared to its analogs. This specificity enhances its potential as a lead compound for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
